ERG240
Description
CID 164889466 is a chemical compound identified in the context of chromatographic and mass spectrometric analyses ().
Properties
Molecular Formula |
C7H12NaO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
InChI |
InChI=1S/C7H12O3.Na/c1-5(6(2)8)3-4-7(9)10;/h5H,3-4H2,1-2H3,(H,9,10); |
InChI Key |
OZCBVJCPUSOCRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)C(=O)C.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
ERG240 is synthesized through a series of chemical reactions involving branched-chain amino acids. The transamination process results in the formation of branched-chain alpha-keto acids, which are further decarboxylated to form derivatives of coenzyme A .
Industrial Production Methods
The industrial production of this compound involves the use of advanced molecular modeling approaches based on the X-ray crystal structures of BCAT1 . This method ensures the high purity and quality of the compound, making it suitable for research purposes .
Chemical Reactions Analysis
Types of Reactions
ERG240 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: These agents facilitate the oxidation of this compound.
Reducing agents: These agents are used to reduce this compound to its derivatives.
Substituting agents: These agents help in the substitution reactions involving this compound.
Major Products Formed
The major products formed from the reactions involving this compound include various metabolites and derivatives that are used for research purposes .
Scientific Research Applications
ERG240 has a wide range of scientific research applications, including:
Mechanism of Action
ERG240 exerts its effects by selectively inhibiting branched-chain aminotransferase 1 (BCAT1). This inhibition leads to decreased oxygen consumption and glycolysis through the downregulation of IRG1 expression, resulting in decreased itaconate production in human macrophages . The molecular targets and pathways involved include the IRG1/itaconate axis within the tricarboxylic acid cycle .
Comparison with Similar Compounds
Key Research Findings
- Chromatographic Purity : CID 164889466 was isolated with high purity using vacuum distillation, as evidenced by GC-MS chromatograms ().
- Structural Analogues : Oscillatoxin derivatives () and Nrf2 inhibitors () provide frameworks for hypothesizing CID 164889466’s bioactivity, particularly in oxidative stress or anti-inflammatory pathways.
- Optimization Potential: Modifications to LogP (e.g., introducing polar groups) could enhance solubility, as seen in CAS 34743-49-2 ().
Q & A
Basic Research Questions
Q. How to formulate a research question on CID 164889466’s mechanism of action while ensuring methodological rigor?
- Methodological Guidance : Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure the question. For example:
- Population: Specific biological targets or pathways.
- Intervention: CID 164889466’s chemical interactions.
- Comparison: Baseline activity without the compound.
- Outcome: Quantifiable changes (e.g., binding affinity, enzymatic inhibition).
- Ensure alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to address gaps in existing literature . Avoid overly broad questions like "How does CID 164889466 work?"; instead, focus on testable hypotheses (e.g., "Does CID 164889466 inhibit Protein X more effectively than existing analogs?") .
Q. What experimental design principles are critical for studying CID 164889466’s physicochemical properties?
- Key Considerations :
- Reproducibility : Document all reagents, equipment (e.g., HPLC conditions), and protocols in the "Materials and Methods" section, adhering to journal standards for chemical characterization .
- Controls : Include positive/negative controls (e.g., known inhibitors or solvents) to validate results.
- Sample Size : Use power analysis to determine adequate replicates, minimizing Type I/II errors in dose-response assays .
Q. How to conduct a systematic literature review on CID 164889466’s applications in interdisciplinary research?
- Steps :
Keyword Strategy : Combine "CID 164889466" with domain-specific terms (e.g., "kinase inhibition" or "toxicity profile") using Boolean operators.
Database Selection : Prioritize PubMed, SciFinder, and Web of Science, excluding non-peer-reviewed sources like .
Synthesis Matrix : Tabulate findings by study type (in vitro/in vivo), methodology, and outcomes to identify trends or conflicting results .
Advanced Research Questions
Q. How to resolve contradictory data on CID 164889466’s pharmacokinetic behavior across studies?
- Analytical Approaches :
- Triangulation : Cross-validate results using multiple techniques (e.g., LC-MS for plasma concentration, microsomal stability assays).
- Meta-Analysis : Statistically aggregate data from independent studies to assess heterogeneity (e.g., I² statistic) and identify moderators (e.g., species differences, dosing regimens) .
- Sensitivity Analysis : Test if conclusions hold under varying assumptions (e.g., exclusion of outlier datasets) .
Q. What advanced methodologies are suitable for elucidating CID 164889466’s structure-activity relationships (SAR)?
- Recommended Techniques :
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes, validated by mutagenesis studies .
- High-Throughput Screening (HTS) : Pair with CRISPR-Cas9 gene editing to identify target-specific efficacy in cellular models .
- Synchrotron Crystallography : Resolve 3D structures of CID 164889466 bound to targets for atomic-level SAR insights .
Q. How to design a mixed-methods study investigating CID 164889466’s efficacy and safety in preclinical models?
- Framework :
- Quantitative Phase : Dose-ranging studies in animal models, analyzing biomarkers (e.g., serum ALT for hepatotoxicity) via ANOVA .
- Qualitative Phase : Thematic analysis of histopathological data to identify unanticipated adverse effects .
- Integration : Use a convergent parallel design to merge datasets, highlighting discordances (e.g., efficacy without safety) .
Methodological Pitfalls to Avoid
- Overgeneralization : Claims like "CID 164889466 cures Disease Y" without mechanistic evidence or controlled trials .
- Ignoring Confounders : Failure to account for batch variability in compound synthesis or cell line authentication .
- Ethical Oversights : Omitting institutional review for studies involving animal models or human-derived tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
